![molecular formula C96H94Fe2P2Pd B13414632 Bis[1,2,3,4,5-pentaphenyl-1'-(di-t-butylphosphino)ferrocene]palladium(0), Pd 7.0%](/img/structure/B13414632.png)
Bis[1,2,3,4,5-pentaphenyl-1'-(di-t-butylphosphino)ferrocene]palladium(0), Pd 7.0%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[1,2,3,4,5-pentaphenyl-1’-(di-t-butylphosphino)ferrocene]palladium(0), Pd 7.0%, is a complex organometallic compound. It is primarily used as a catalyst in various chemical reactions, particularly in cross-coupling reactions. The compound is known for its high selectivity and efficiency in catalyzing these reactions, making it a valuable tool in synthetic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[1,2,3,4,5-pentaphenyl-1’-(di-t-butylphosphino)ferrocene]palladium(0) typically involves the reaction of 1,2,3,4,5-pentaphenyl-1’-(di-t-butylphosphino)ferrocene with a palladium source. The reaction is carried out under inert conditions to prevent oxidation and degradation of the product. Common solvents used in the synthesis include toluene and tetrahydrofuran (THF), and the reaction is often conducted at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Bis[1,2,3,4,5-pentaphenyl-1’-(di-t-butylphosphino)ferrocene]palladium(0) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states under specific conditions.
Reduction: It can also be reduced back to its original state after participating in catalytic cycles.
Substitution: The compound can undergo ligand exchange reactions where the phosphine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include halides, boronic acids, and organostannanes. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like toluene, THF, and dichloromethane are frequently used .
Major Products Formed
The major products formed from reactions involving Bis[1,2,3,4,5-pentaphenyl-1’-(di-t-butylphosphino)ferrocene]palladium(0) are often complex organic molecules, including biaryls, styrenes, and substituted alkenes. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Aplicaciones Científicas De Investigación
Bis[1,2,3,4,5-pentaphenyl-1’-(di-t-butylphosphino)ferrocene]palladium(0) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Bis[1,2,3,4,5-pentaphenyl-1’-(di-t-butylphosphino)ferrocene]palladium(0) involves the coordination of the palladium center with the phosphine ligands. This coordination activates the palladium center, allowing it to participate in various catalytic cycles. The compound facilitates the formation and breaking of chemical bonds, enabling the synthesis of complex molecules. The molecular targets and pathways involved include the activation of C-H bonds and the formation of C-C and C-N bonds .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene: This compound is a precursor to the palladium complex and is used as a ligand in various catalytic reactions.
1,1’-Bis(di-tert-butylphosphino)ferrocene: Another similar compound used as a ligand in palladium-catalyzed reactions.
Uniqueness
Bis[1,2,3,4,5-pentaphenyl-1’-(di-t-butylphosphino)ferrocene]palladium(0) is unique due to its high selectivity and efficiency in catalyzing cross-coupling reactions. The presence of bulky phosphine ligands provides steric hindrance, enhancing the compound’s stability and reactivity. This makes it a preferred choice for synthesizing complex organic molecules with high precision .
Propiedades
Fórmula molecular |
C96H94Fe2P2Pd |
|---|---|
Peso molecular |
1527.8 g/mol |
InChI |
InChI=1S/2C35H25.2C13H22P.2Fe.Pd/c2*1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;;;/h2*1-25H;2*7-10H,1-6H3;;; |
Clave InChI |
LNKLNGJOEVFHJQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P([C]1[CH][CH][CH][CH]1)C(C)(C)C.CC(C)(C)P([C]1[CH][CH][CH][CH]1)C(C)(C)C.C1=CC=C(C=C1)[C]2[C]([C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.C1=CC=C(C=C1)[C]2[C]([C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Fe].[Fe].[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl 7-[(1R,2R,3R)-2-[(E)-4,4-dimethyloct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoate](/img/structure/B13414572.png)
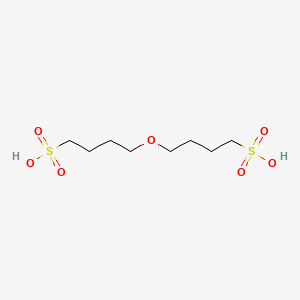
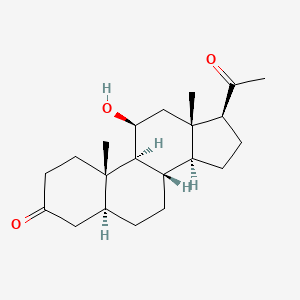

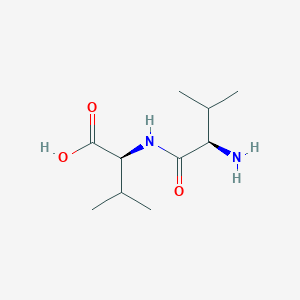
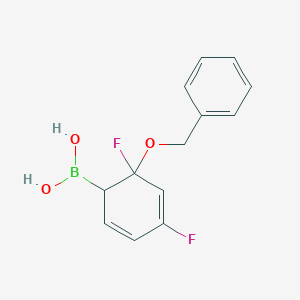
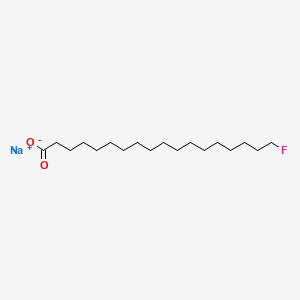
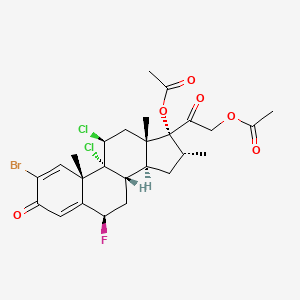
![N,N-dimethyl-2-[5-(methylaminomethylsulfonyl)-1H-indol-3-yl]ethanamine](/img/structure/B13414627.png)
![3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B13414629.png)
